2-Chloro-5-trifluoromethyl-pyridine-3-sulfonic acid methylamide, 95%

Catalog No.
S6576282
CAS No.
2737207-55-3
M.F
C7H6ClF3N2O2S
M. Wt
274.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-trifluoromethyl-pyridine-3-sulfonic aci...

CAS Number

2737207-55-3

Product Name

2-Chloro-5-trifluoromethyl-pyridine-3-sulfonic acid methylamide, 95%

IUPAC Name

2-chloro-N-methyl-5-(trifluoromethyl)pyridine-3-sulfonamide

Molecular Formula

C7H6ClF3N2O2S

Molecular Weight

274.65 g/mol

InChI

InChI=1S/C7H6ClF3N2O2S/c1-12-16(14,15)5-2-4(7(9,10)11)3-13-6(5)8/h2-3,12H,1H3

InChI Key

YZBIFPPQMFSKKT-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=C(N=CC(=C1)C(F)(F)F)Cl

Canonical SMILES

CNS(=O)(=O)C1=C(N=CC(=C1)C(F)(F)F)Cl

The exact mass of the compound 2-Chloro-5-trifluoromethyl-pyridine-3-sulfonic acid methylamide, 95% is 273.9790608 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Application Summary

Mechanoporation for Intracellular Delivery: Intracellular delivery, the process of transporting substances into cells, is crucial for various applications, such as drug delivery, gene therapy, cell imaging, and regenerative medicine. Among the different approaches to intracellular delivery, mechanoporation stands out. It utilizes mechanical forces to create temporary pores on cell membranes, enabling the entry of substances into cells .

Molecular Structure Analysis

The key features of the molecule include:

  • Heterocyclic pyridine ring with aromatic character due to the presence of nitrogen and double bonds.
  • Electron-withdrawing groups: Chlorine and trifluoromethyl groups are strong electron-withdrawing substituents, affecting the reactivity of the pyridine ring.
  • Sulfonic acid moiety: This group provides acidity and potential for hydrogen bonding.
  • Methylamide group: This group can participate in various reactions and may influence solubility.

Chemical Reactions Analysis

  • Nucleophilic aromatic substitution: The electron-deficient pyridine ring might be susceptible to nucleophilic substitution reactions, depending on the reaction conditions.
  • Hydrolysis: The sulfonic acid group can undergo hydrolysis under specific conditions, potentially cleaving the amide bond.
  • Condensation reactions: The methylamide group could participate in condensation reactions with other functional groups.

Physical And Chemical Properties Analysis

  • Solid state: Due to the presence of the polar sulfonic acid and amide groups, the compound is likely a solid at room temperature.
  • Solubility: The sulfonic acid group enhances water solubility, while the aromatic ring suggests some solubility in organic solvents with moderate polarity.
  • Acidity: The presence of the sulfonic acid group suggests acidic character.
  • Skin and eye irritant: The sulfonic acid group can be irritating to skin and eyes [].
  • Respiratory irritant: Dust or aerosols of the compound could irritate the respiratory system [].
  • Potential environmental hazard: The aromatic structure and functional groups suggest the possibility of environmental persistence and require proper disposal practices [].

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

273.9790608 g/mol

Monoisotopic Mass

273.9790608 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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